molecular formula C19H26N8O13P2 B151137 pdCpA CAS No. 127067-28-1

pdCpA

Cat. No. B151137
M. Wt: 636.4 g/mol
InChI Key: UUBWXCHLJHRYJT-LNAOLWRRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PdCpA, or 2'(3')-O-(N-cyclopropylcarboxamide) adenosine-5'-triphosphate, is a modified nucleotide that has gained attention in recent years due to its potential applications in scientific research. The modification of the nucleotide structure allows for unique properties that can be utilized in a variety of research fields.

Mechanism Of Action

PdCpA acts as an ATP analog, which allows it to interact with enzymes that utilize ATP as a substrate. The cyclopropylcarboxamide group provides unique properties that can alter the binding affinity and specificity of the enzyme for pdCpA. Additionally, pdCpA can be used as a competitive inhibitor of ATP, which can be useful in studying the role of ATP in various cellular processes.

Biochemical And Physiological Effects

PdCpA has been shown to have various biochemical and physiological effects. It has been shown to be a potent activator of RNA polymerase, which can increase the rate of transcription. pdCpA has also been shown to inhibit the activity of various kinases and phosphatases, which can alter cellular signaling pathways. Additionally, pdCpA has been shown to have an effect on energy metabolism, which can alter cellular energy levels.

Advantages And Limitations For Lab Experiments

PdCpA has several advantages for lab experiments. It can be used as a tool to study the mechanism of enzymes that utilize ATP as a substrate. Additionally, pdCpA can be used as a competitive inhibitor of ATP, which can be useful in studying the role of ATP in various cellular processes. However, pdCpA has limitations in terms of its stability and solubility. It can degrade over time and can be difficult to dissolve in certain solvents.

Future Directions

There are several future directions for the use of pdCpA in scientific research. One potential application is the development of pdCpA-based sensors for ATP detection. Additionally, pdCpA can be used as a tool to study the role of ATP in various cellular processes, including metabolism, signaling, and gene expression. Furthermore, pdCpA can be used as a substrate for the development of new enzymes with altered substrate specificity and binding affinity.

Synthesis Methods

The synthesis of pdCpA involves several steps, including the preparation of the starting materials, protection of the hydroxyl groups, and coupling of the cyclopropylcarboxamide group. The final product is obtained through deprotection and purification processes. The synthesis method has been optimized to produce high yields of pdCpA with high purity.

Scientific Research Applications

PdCpA has been utilized in various scientific research fields, including biochemistry, molecular biology, and pharmacology. It has been used to study the mechanism of RNA polymerase, RNA transcription, and translation. pdCpA has also been used as a tool to study the role of ATP in cellular metabolism and energy transfer. Additionally, pdCpA has been used as a substrate for various enzymes, including kinases and phosphatases.

properties

CAS RN

127067-28-1

Product Name

pdCpA

Molecular Formula

C19H26N8O13P2

Molecular Weight

636.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9+,10+,12+,14+,15+,18+/m0/s1

InChI Key

UUBWXCHLJHRYJT-LNAOLWRRSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

synonyms

5'-phospho-2'-deoxyribocytidylylriboadenosine
pdCpA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.